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Compound of Interest

Compound Name:
2-Methylamino-5-methyl-3-

nitropyridine

Cat. No.: B034671 Get Quote

Comparative Biological Activity of 2-Methylamino-5-
methyl-3-nitropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of nitropyridine

derivatives that are structurally similar to 2-Methylamino-5-methyl-3-nitropyridine. Due to the

limited availability of public data on the specific biological activity of 2-Methylamino-5-methyl-
3-nitropyridine, this comparison focuses on related compounds to provide insights into its

potential therapeutic applications. The data presented herein is compiled from various scientific

publications and is intended for research and drug development purposes.

Anticancer Activity
Several nitropyridine derivatives have demonstrated significant cytotoxic effects against various

cancer cell lines. The primary mechanism of action for many of these compounds involves the

inhibition of cellular proliferation. The half-maximal inhibitory concentration (IC50) values for

selected compounds are summarized below.

Table 1: In Vitro Anticancer Activity of Nitropyridine Derivatives (IC50 in µM)
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Compound Class
Specific
Compound

Cancer Cell Line IC50 (µM)

Nitropyridine-

Thiazolidinone

3-((5-nitropyridin-2-

yl)imino)-5-(4-

methoxybenzylidene)-

4-oxothiazolidin-2-

ylidene)methyl)benza

mide

MCF-7 (Breast) 6.41

5-(piperidin-1-

ylmethyl)-3-((5-

nitropyridin-2-

yl)imino)-2-

thioxothiazolidin-4-one

HepG2 (Liver) 7.63

Cyanopyridone

Derivatives

6-Amino-2-(4-

chlorophenyl)-1,2-

dihydropyridine-3,5-

dicarbonitrile

MCF-7 (Breast) 1.77 ± 0.1

HepG2 (Liver) 2.71 ± 0.15

6-Amino-2-(4-

methoxyphenyl)-1,2-

dihydropyridine-3,5-

dicarbonitrile

MCF-7 (Breast) 1.39 ± 0.08

HepG2 (Liver) 10.70 ± 0.58

Pyridino[2,3-f]indole-

4,9-dione

3-Ethoxycarbonyl-1-

(2-methoxyethyl)-2-

methyl-1H-

pyridino[2,3-f]indole-

4,9-dione

XF 498 (CNS) 0.006 (µg/mL)

HCT 15 (Colon) 0.073 (µg/mL)

Enzyme Inhibitory Activity
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Nitropyridine derivatives have also been investigated as inhibitors of various enzymes,

demonstrating their potential in treating a range of diseases.

Table 2: Enzyme Inhibitory Activity of Nitropyridine Derivatives (IC50 in µM)

Compound Class
Specific
Compound

Target Enzyme IC50 (µM)

Meldrum's Acid

Derivative

5-((5-nitropyridin-2-

ylamino)methylene)-2,

2-dimethyl-1,3-

dioxane-4,6-dione

Chymotrypsin 8.67 ± 0.1

Urease 29.21 ± 0.98

Nitropyridine

Derivative

4-aza-6-

nitrobenzofuroxan

HIV-1 Integrase

(Strand Transfer)
190 ± 30

HIV-1 Integrase (3'

Processing)
60 ± 15

RNase H 90 ± 20

Antimicrobial Activity
The antimicrobial potential of nitropyridine compounds has been explored, with some

derivatives showing moderate activity against bacterial and fungal strains.

Table 3: Antimicrobial Activity of Nitropyridine Derivatives (MIC in µg/mL)
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Compound Class
Specific
Compound

Microorganism MIC (µg/mL)

Hydrazone Derivative

N'-(2-

hydroxybenzylidene)-

2-(4-methyl-1-

piperazinyl)-5-nitro-3-

pyridinecarbohydrazid

e

Bacillus subtilis 62.5

Candida krusei 62.5

Nicotinic Acid

Hydrazide Derivatives

Compound with nitro

substituent

Staphylococcus

aureus

Comparable to

Norfloxacin

Bacillus subtilis
Comparable to

Norfloxacin

Escherichia coli
Comparable to

Norfloxacin

Candida albicans
Comparable to

Fluconazole

Aspergillus niger
Comparable to

Fluconazole

Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and

incubated for 24 hours to allow for attachment.[1]

Compound Treatment: The culture medium is replaced with fresh medium containing various

concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The

plates are then incubated for 48-72 hours.[1]
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MTT Addition: 10-28 µL of MTT solution (2-5 mg/mL in PBS) is added to each well, and the

plate is incubated for 1.5-4 hours at 37°C.[1][2]

Formazan Solubilization: The medium containing MTT is removed, and 100-130 µL of a

solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the

formazan crystals.[1][2]

Absorbance Measurement: The plate is shaken for 10-15 minutes to ensure complete

dissolution, and the absorbance is measured at a wavelength of 492 or 570 nm using a

microplate reader.[1]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells, and the IC50 value is determined from the dose-response curve.

Urease Inhibition Assay (Berthelot Method)
This assay is used to determine the inhibitory effect of compounds on the urease enzyme.

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a

phosphate buffer (pH 7.2-7.5), the test compound at various concentrations, and a urease

enzyme solution (e.g., from Jack bean).[3][4][5]

Pre-incubation: The plate is pre-incubated for a short period (e.g., 5-10 minutes) at 37°C.[5]

Reaction Initiation: A urea solution is added to each well to initiate the enzymatic reaction.

The plate is then incubated for 15-20 minutes at 27-37°C.[5]

Color Development: Phenol and hypochlorite reagents (Berthelot's reagents) are added to

the wells. This reacts with the ammonia produced by urease to form a colored indophenol

compound. The plate is incubated for color development.[3][4][5]

Absorbance Measurement: The absorbance of the colored product is measured

spectrophotometrically at a wavelength between 625 and 640 nm.[4][5]

Data Analysis: The percentage of urease inhibition is calculated using the formula: %

Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100. The IC50 value is
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determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.[4]

Broth Microdilution Assay for Antimicrobial
Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against various microorganisms.[6]

Preparation of Compound Dilutions: Serial dilutions of the test compound are prepared in a

suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a

specific turbidity (e.g., 0.5 McFarland standard).[7]

Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial

suspension.[7]

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20

hours) for the specific microorganism.[6]

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.[6]
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Caption: Workflow for MTT-based cytotoxicity assay.
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Caption: General workflow for enzyme inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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